molecular formula C9H18ClNO B077345 Dibutylcarbamic chloride CAS No. 13358-73-1

Dibutylcarbamic chloride

Cat. No.: B077345
CAS No.: 13358-73-1
M. Wt: 191.7 g/mol
InChI Key: OSWBZCCZJXCOGL-UHFFFAOYSA-N
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Description

Dibutylcarbamic chloride is an organic compound with the molecular formula C9H18ClNO. It is a colorless liquid with a pungent odor and is known for its use as a reagent in organic synthesis. This compound is particularly valued for its role in the preparation of various chemical intermediates and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylcarbamic chloride is typically synthesized by reacting dibutylamine with phosgene or thionyl chloride. The reaction involves the formation of an intermediate carbamate, which is then converted to the desired product. Here is a common synthetic route:

  • Formation of Carbamate:

    • Dibutylamine is reacted with carbon dioxide in the presence of a base such as pyridine to form the carbamate intermediate.
    • Reaction conditions: The reaction is carried out at low temperatures (around 10°C) to ensure the stability of the intermediate.
  • Conversion to this compound:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Dibutylcarbamic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibutylcarbamic chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the preparation of enzyme inhibitors and other biologically active molecules.

    Medicine: It is used in the synthesis of compounds with potential therapeutic applications, such as enzyme inhibitors and anticancer agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of dibutylcarbamic chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic groups such as amines and alcohols to form stable carbamate derivatives. This reactivity is exploited in various synthetic applications to modify and protect functional groups in organic molecules .

Comparison with Similar Compounds

  • Butylcarbamic chloride
  • Dimethylcarbamic chloride
  • Diethylcarbamic chloride

Comparison: Dibutylcarbamic chloride is unique due to its specific reactivity and the stability of its carbamate derivatives. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. Its longer alkyl chains provide additional hydrophobic interactions, which can be advantageous in certain reactions .

Properties

IUPAC Name

N,N-dibutylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWBZCCZJXCOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158187
Record name Carbamic chloride, 1,6-dibutyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13358-73-1
Record name N,N-Dibutylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13358-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic chloride, 1,6-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013358731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic chloride, 1,6-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylcarbamoyl chloride
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